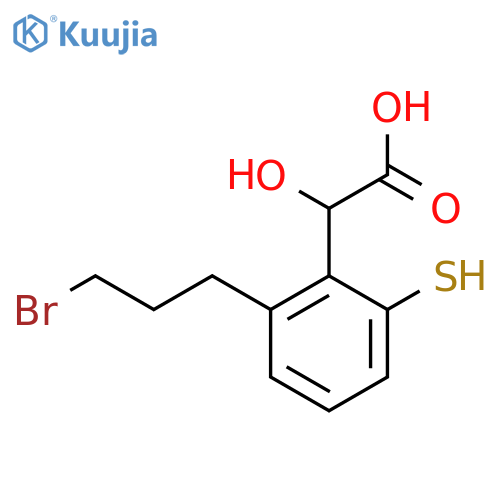Cas no 1806565-54-7 (2-(3-Bromopropyl)-6-mercaptomandelic acid)

1806565-54-7 structure
商品名:2-(3-Bromopropyl)-6-mercaptomandelic acid
CAS番号:1806565-54-7
MF:C11H13BrO3S
メガワット:305.188121557236
CID:4940402
2-(3-Bromopropyl)-6-mercaptomandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Bromopropyl)-6-mercaptomandelic acid
-
- インチ: 1S/C11H13BrO3S/c12-6-2-4-7-3-1-5-8(16)9(7)10(13)11(14)15/h1,3,5,10,13,16H,2,4,6H2,(H,14,15)
- InChIKey: HTBWOJJJURQFQL-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=CC=C(C=1C(C(=O)O)O)S
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 237
- トポロジー分子極性表面積: 58.5
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(3-Bromopropyl)-6-mercaptomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026536-250mg |
2-(3-Bromopropyl)-6-mercaptomandelic acid |
1806565-54-7 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
| Alichem | A015026536-500mg |
2-(3-Bromopropyl)-6-mercaptomandelic acid |
1806565-54-7 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015026536-1g |
2-(3-Bromopropyl)-6-mercaptomandelic acid |
1806565-54-7 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
2-(3-Bromopropyl)-6-mercaptomandelic acid 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
1806565-54-7 (2-(3-Bromopropyl)-6-mercaptomandelic acid) 関連製品
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
